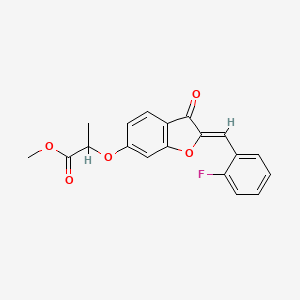

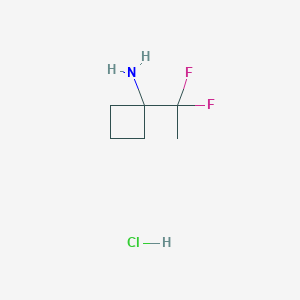

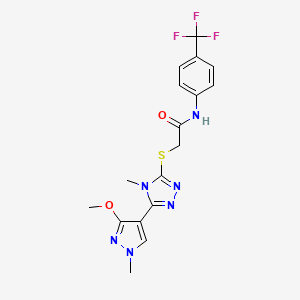

![molecular formula C8H7ClO4S2 B2676939 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide CAS No. 208643-45-2](/img/structure/B2676939.png)

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 2,3-Dihydrobenzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically active compounds . They are important synthetic intermediates in the field of organic synthesis .

Synthesis Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This method affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This reaction proceeded smoothly in the catalytic system with excellent results .Scientific Research Applications

Rh-Catalyzed Asymmetric Hydrogenation

- Details : Rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides yields various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides . This method achieves high yields (up to 99%) and excellent enantioselectivities (>99% ee). Even challenging substrates, such as those with sterically hindered groups, react smoothly in this catalytic system.

Biologically Active Compounds

- Applications :

- Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibitor : 2,3-dihydrobenzo[b]thiophene 1,1-dioxides exhibit inhibitory activity against TACE, a key enzyme involved in inflammation and cancer progression .

- Antidiabetic Agents : These compounds have potential as antidiabetic drugs .

- HIF-2a Inhibitors : HIF-2a inhibitors are crucial for cancer therapy, and 2,3-dihydrobenzo[b]thiophene 1,1-dioxides play a role in this context .

- Raloxifene Analogue : The 2,3-dihydroraloxifene, an analogue of raloxifene, exhibits selective estrogen receptor modulator activity .

- HIV-1 Reverse Transcriptase Inhibitor : A derivative (NSC-380292) shows potential as an inhibitor of HIV-1 reverse transcriptase .

Synthetic Intermediates

Mechanism of Action

Future Directions

properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTLGROTQDMDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

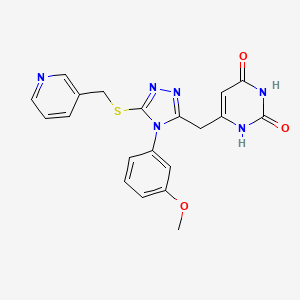

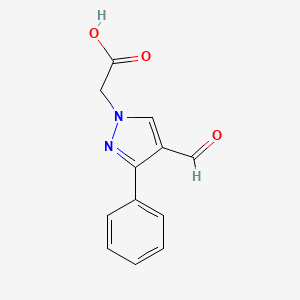

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

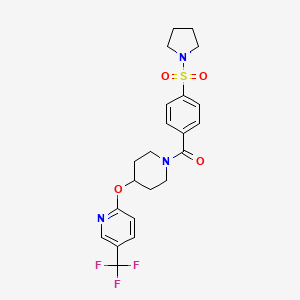

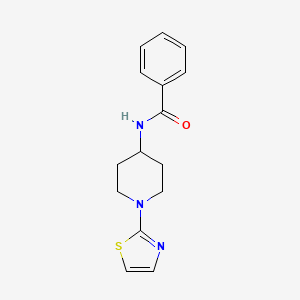

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

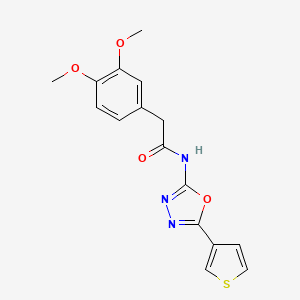

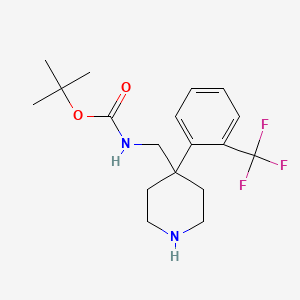

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)

![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)